

Application Note: Synthesis of 4-(Methoxymethoxy)-2-nitroaniline from p-Anisidine[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline

CAS No.: 54029-61-7

Cat. No.: B021294

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Executive Summary

This application note details the linear synthesis of **4-(methoxymethoxy)-2-nitroaniline** starting from

-anisidine. The target molecule is a highly functionalized aniline derivative, valuable as a scaffold in the development of kinase inhibitors and dye intermediates.

The synthesis addresses two primary chemoselective challenges:

- **Regioselective Nitration:** Directing the nitro group ortho to the amine while preventing oxidation of the electron-rich aromatic ring.
- **Chemoselective Alkylation:** Installing the methoxymethyl (MOM) ether on the phenol oxygen in the presence of a free aniline amine.

This protocol utilizes a "Protect-Activate-Modify" strategy to ensure high purity and reproducible yields.

Safety & Hazard Assessment (Critical)

WARNING: This synthesis involves high-risk reagents. All procedures must be performed in a properly functioning chemical fume hood.

Reagent	Hazard Class	Critical Safety Measure
MOM-Cl (Chloromethyl methyl ether)	Carcinogen (Cat 1A)	Extreme volatility. Use exclusively in a closed system or high-velocity hood. Double-glove (Nitrile/Laminate). Neutralize waste with aqueous ammonia.
-Anisidine	Acute Toxin (Oral/Dermal)	Avoid dust generation. Weigh in a closed balance.
Conc. /	Corrosive / Oxidizer	Exothermic reaction. Strict temperature control () required to prevent thermal runaway.
Hydrobromic Acid (48%)	Corrosive	Releases toxic fumes. Use a scrubber or trap for acid vapors during reflux.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the direct handling of unstable aminophenols until the final stages. We utilize the methyl ether of the starting material (

-anisidine) as a robust masking group for the phenol, which is revealed only after the nitro group is installed.

The Logic of the Route:

- Acetylation: Mitigates the reactivity of the amine to prevent oxidation during nitration.[1]

- Nitration: The acetamido group directs the nitro group to the ortho position (sterically favored over the position ortho to the methoxy).
- Hydrolysis: Reveals the free amine.
- Demethylation: Cleaves the methyl ether to expose the phenol.
- O-Alkylation: The nitro group at the ortho position forms an intramolecular hydrogen bond with the amine (NH...O=N), significantly reducing the nucleophilicity of the nitrogen. This allows for selective O-alkylation with MOM-Cl without protecting the amine.

Experimental Protocols

Phase 1: Construction of the Nitroaniline Core

Step 1: Acetylation of

-Anisidine

Reaction:

-Anisidine +

4'-Methoxyacetanilide^[2]^[3]

- Setup: Charge a 500 mL round-bottom flask (RBF) with -anisidine (12.3 g, 100 mmol) and water (100 mL).
- Addition: Add acetic anhydride (12 mL, 120 mmol) followed by gentle warming to until the solution becomes clear.
- Crystallization: Cool the solution immediately in an ice bath. The product will precipitate as white crystals.
- Isolation: Filter the solid, wash with cold water (), and dry in a vacuum oven at .

- Expected Yield: 90–95%
- Checkpoint: Melting point should be

Step 2: Regioselective Nitration

Reaction: 4'-Methoxyacetanilide

2-Nitro-4-methoxyacetanilide

- Preparation: In a 250 mL RBF, dissolve 4'-methoxyacetanilide (16.5 g, 100 mmol) in glacial acetic acid (20 mL). Cool to
- Nitration: Add concentrated (20 mL) slowly, keeping temp
- Addition: Dropwise add a pre-cooled mixture of conc. (7 mL) and glacial acetic acid (10 mL). Crucial: Maintain internal temperature between
- Quench: Pour the reaction mixture onto 200 g of crushed ice. The yellow product precipitates.[3]
- Isolation: Filter, wash with water until filtrate is neutral pH, and dry.

Step 3: Hydrolysis

Reaction: 2-Nitro-4-methoxyacetanilide

4-Methoxy-2-nitroaniline

- Hydrolysis: Suspend the wet cake from Step 2 in 10% NaOH solution (100 mL).

- Reflux: Heat to reflux () for 1 hour. The solid will change color to a deep orange/red.
- Workup: Cool to room temperature (RT). Filter the solid.[1][3]
- Purification: Recrystallize from Ethanol/Water (1:1).
 - Data: 4-Methoxy-2-nitroaniline (Red 2G Base). Deep orange needles.

Phase 2: Functional Group Modification

Step 4: Demethylation

Reaction: 4-Methoxy-2-nitroaniline

4-Amino-3-nitrophenol

Rationale: We use HBr rather than

for scalability and cost-efficiency in this specific nitro-aromatic context.

- Setup: Place 4-methoxy-2-nitroaniline (8.4 g, 50 mmol) in a 250 mL RBF equipped with a reflux condenser.
- Reagent: Add 48% Hydrobromic acid (HBr) (50 mL).
- Reaction: Reflux () for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot () should disappear, replaced by a more polar spot ().
- Neutralization: Cool to RT. Dilute with water (50 mL). Carefully neutralize with 20% NaOH solution to pH 6–7.
 - Note: The aminophenol may precipitate.[1][3] If not, extract with Ethyl Acetate ().

- Isolation: Dry organic layer over

, filter, and concentrate.

- Product: Dark red/brown solid.

Phase 3: Final Protection

Step 5: Selective O-MOMylation

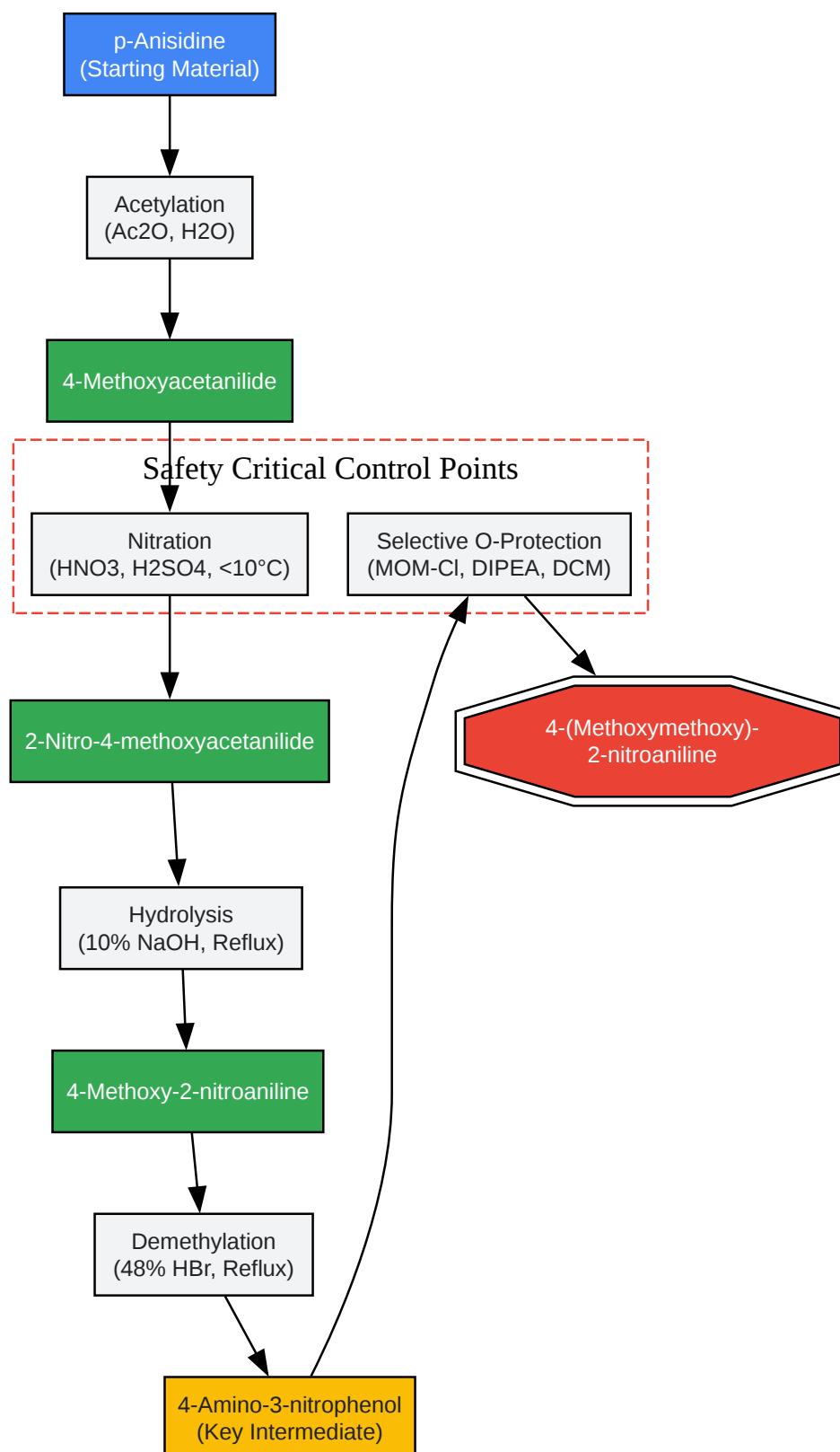
Reaction: 4-Amino-3-nitrophenol

4-(Methoxymethoxy)-2-nitroaniline

Mechanism: The nitro group deactivates the aniline nitrogen via resonance and intramolecular H-bonding, rendering the phenoxide oxygen the superior nucleophile.

- Solvation: Dissolve 4-amino-3-nitrophenol (3.08 g, 20 mmol) in anhydrous Dichloromethane (DCM, 60 mL) under Nitrogen atmosphere.
- Base: Add Diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol). Cool to .
- Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (1.9 mL, 25 mmol) dropwise via syringe.
 - Safety: Do not remove the needle from the septum until the syringe is flushed with solvent.
- Completion: Allow to warm to RT and stir for 2 hours.
- Quench: Add saturated solution (30 mL).
- Extraction: Separate layers. Wash organic layer with water and brine.
- Purification: Flash column chromatography (Silica Gel). Elute with Hexane:EtOAc (80:20).
 - Target: **4-(Methoxymethoxy)-2-nitroaniline**.[\[3\]](#)[\[4\]](#)

Process Visualization (Workflow)[5]



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Figure 1: Step-wise synthesis workflow highlighting critical intermediates and safety control points (Nitration and MOM-protection).

Analytical Data & Quality Control

The following parameters should be used to validate the intermediate and final product.

Compound	Appearance	Melting Point	Key NMR Signals (, DMSO-)
4-Methoxyacetanilide	White crystals		2.0 (s, 3H, Ac), 3.7 (s, 3H, OMe)
4-Methoxy-2-nitroaniline	Orange needles		3.8 (s, 3H, OMe), 7.1-7.5 (Ar-H)
4-Amino-3-nitrophenol	Red/Brown powder		9.8 (s, 1H, OH), 7.3 (d, 1H), 7.0 (dd, 1H)
Target: 4-OMOM-2-nitroaniline	Orange solid		3.4 (s, 3H, MOM-CH ₃), 5.1 (s, 2H, MOM-CH ₂), 7.2 (bs, 2H, NH ₂)

Troubleshooting Notes:

- Low Yield in Step 4: If HBr reflux results in tar formation, switch to in DCM at to RT. This is milder but more expensive.
- N,O-Bis-alkylation in Step 5: If the amine is alkylated (observed by mass spec), reduce the equivalents of MOM-Cl to 1.05 and ensure the reaction stays at .

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